Cas no 788123-23-9 (Benzeneethanamine, 4-fluoro-α-methyl-, (αS)-)

788123-23-9 structure
Product name:Benzeneethanamine, 4-fluoro-α-methyl-, (αS)-
Benzeneethanamine, 4-fluoro-α-methyl-, (αS)- Chemical and Physical Properties
Names and Identifiers
-
- Benzeneethanamine, 4-fluoro-α-methyl-, (αS)-
- (S)-1-(4-fluorophenyl)propan-2-amine
- 4-Fluoroamphetamine
- CHEMBL2009392
- (1R)-2-(4-FLUOROPHENYL)-1-METHYLETHYLAMINE
- AC-26261
- AB76425
- 459-02-9
- SY383256
- 72522-20-4
- C22767
- PHENETHYLAMINE, p-FLUORO-alpha-METHYL-
- Benzeneethanamine, 4-fluoro-alpha-methyl-
- 1-(4-FLUOROPHENYL)-2-PROPYLAMINE
- AKOS022196416
- DB-070693
- AKOS000148841
- Q229962
- 1-(4-Fluorophenyl)-2-propanamine #
- SY383257
- Phenethylamine, p-fluoro-.alpha.-methyl-
- 4-Fluoro-.alpha.-methylphenethylamine
- NS00006567
- (+/-)-2-(4-fluoro-phenyl)-1-methyl-ethyl-amine
- DTXSID90894758
- (+-)-p-Fluoroamphetamine
- 788123-23-9
- 4-Fluoro-alpha-methylphenethylamine
- S5744XYR1Z
- MFCD20449118
- Benzeneethanamine, p-fluoro-alpha-methyl-
- 4-FMP
- 1-(4-FLUOROPHENYL)-2-PROPANEAMINE
- 1-(4-Fluorophenyl)propane-2-amine
- p-Fluoro-alpha-methylphenethylamine
- SCHEMBL712487
- (R)-1-(4-Fluorophenyl)-2-propanamine
- PD048378
- p-Fluoro-.alpha.-methylphenethylamine
- NCI60_042091
- fluoroamphetamine
- Benzeneethanamine, 4-fluoro-.alpha.-methyl-
- UNII-S5744XYR1Z
- (RS)-1-(4-FLUOROPHENYL)PROPAN-2-AMINE
- NCIOpen2_001428
- PAL-303
- 2-(4-Fluoro-phenyl)-1-methyl-ethylamine
- (S)-1-(4-Fluorophenyl)-2-propanamine
- (1S)-2-(4-FLUOROPHENYL)-1-METHYLETHYLAMINE
- (+/-)-P-FLUOROAMPHETAMINE
- para-fluoroamphetamine
- 1-(4-fluorophenyl)propan-2-amine
- AB76433
- J50.057G
- p-Fluoroamphetamine
- 4-FA
-
- Inchi: InChI=1S/C9H12FN/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5,7H,6,11H2,1H3
- InChI Key: DGXWNDGLEOIEGT-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 153.095377549Da
- Monoisotopic Mass: 153.095377549Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 26Ų
Benzeneethanamine, 4-fluoro-α-methyl-, (αS)- Related Literature
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
788123-23-9 (Benzeneethanamine, 4-fluoro-α-methyl-, (αS)-) Related Products
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